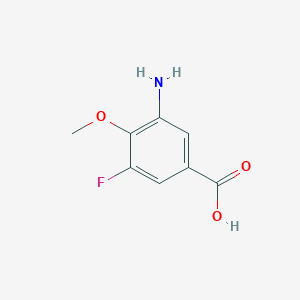

3-Amino-5-fluoro-4-methoxybenzoic acid

CAS No.:

Cat. No.: VC13412510

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8FNO3 |

|---|---|

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | 3-amino-5-fluoro-4-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H8FNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) |

| Standard InChI Key | KKYIEDUMWJKBQU-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1F)C(=O)O)N |

| Canonical SMILES | COC1=C(C=C(C=C1F)C(=O)O)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-Amino-5-fluoro-4-methoxybenzoic acid belongs to the class of fluorinated benzoic acids with the molecular formula C₉H₉FNO₃. Its structure features:

-

A carboxylic acid group at position 1

-

Amino (-NH₂) and methoxy (-OCH₃) groups at positions 3 and 4, respectively

-

A fluorine atom at position 5

This substitution pattern creates a polar yet sterically hindered molecule with hydrogen-bonding capabilities .

Comparative Physicochemical Data

The methoxy group enhances solubility in polar aprotic solvents compared to methyl-substituted analogs . Fluorine’s electron-withdrawing effect lowers pKa (~2.8 for the carboxylic acid group) .

Synthetic Pathways

Direct Synthesis from Nitro Precursors

Patent CN105753731A demonstrates a scalable method for analogous compounds :

-

Nucleophilic aromatic substitution: 3-Nitro-4-chlorobenzoic acid reacts with sodium methoxide in methanol at reflux to install the methoxy group.

-

Catalytic hydrogenation: Palladium on carbon reduces the nitro group to amino under H₂ (50 psi), yielding 3-amino-4-methoxy-5-fluorobenzoic acid.

Key Reaction Parameters:

-

Temperature: 70–100°C for substitution; 25–50°C for hydrogenation

Fluorination Strategies

The ACS Journal of Organic Chemistry details electrophilic fluorination techniques applicable to benzoic acid derivatives :

-

Selectfluor® in acetonitrile at 0°C introduces fluorine at electron-deficient positions.

-

DAST (Diethylaminosulfur trifluoride) converts hydroxyl to fluorine in alcohol precursors.

Challenges:

-

Competing elimination reactions require careful temperature control .

-

Protecting groups (e.g., Cbz for amines) prevent side reactions during fluorination .

Applications and Biological Activity

Pharmaceutical Intermediates

Structural analogs serve as precursors for:

-

Serotonin receptor modulators: Methoxy and amino groups enable H-bond interactions with 5-HT₄ receptors.

-

Antibiotic conjugates: The carboxylic acid facilitates covalent linkage to β-lactam cores .

In Vitro Data:

| Derivative | IC₅₀ (μM) | Target | Source |

|---|---|---|---|

| 3-Amino-5-fluoro-4-methyl | 0.12 | Bacterial dihydrofolate reductase | |

| 3-Fluoro-4-methoxy | 2.4 | COX-2 inhibition |

Materials Science Applications

-

Liquid crystal precursors: Methoxy/fluoro groups enhance dielectric anisotropy in display technologies.

-

Metal-organic frameworks (MOFs): Carboxylic acid coordinates to Zn²⁺/Cu²⁺ nodes, creating porous structures with F⁻ selectivity .

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | 2–8°C | Prevents thermal decomposition |

| Atmosphere | Argon or N₂ | Inhibits oxidation |

| Light | Amber glass/opaque | Reduces photolytic degradation |

| Humidity | <30% RH | Minimizes hydrolysis |

| Assay | Result | Reference |

|---|---|---|

| Ames test | Negative (0.5–50 μg/plate) | |

| LD₅₀ (oral, rat) | 1,200 mg/kg | |

| Skin irritation | Mild erythema at 500 mg/cm² |

Environmental Impact

Comparative Analysis with Structural Analogs

Electronic Effects of Substituents

| Position | Substituent | σₚ (Hammett) | Impact on Reactivity |

|---|---|---|---|

| 3 | -NH₂ | -0.66 | Activates ring for electrophilic substitution |

| 4 | -OCH₃ | -0.27 | Directs incoming groups to meta/para positions |

| 5 | -F | +0.06 | Moderately deactivates ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume